Bis(2-methoxyethyl) phthalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SLIGHTLY SOL IN WATER (0.8%) @ 20 °C

MISCIBLE WITH ABSOLUTE ALC

INSOL IN MINERAL OILS

In water, 8500 mg/L, temperature not specified

Synonyms

Canonical SMILES

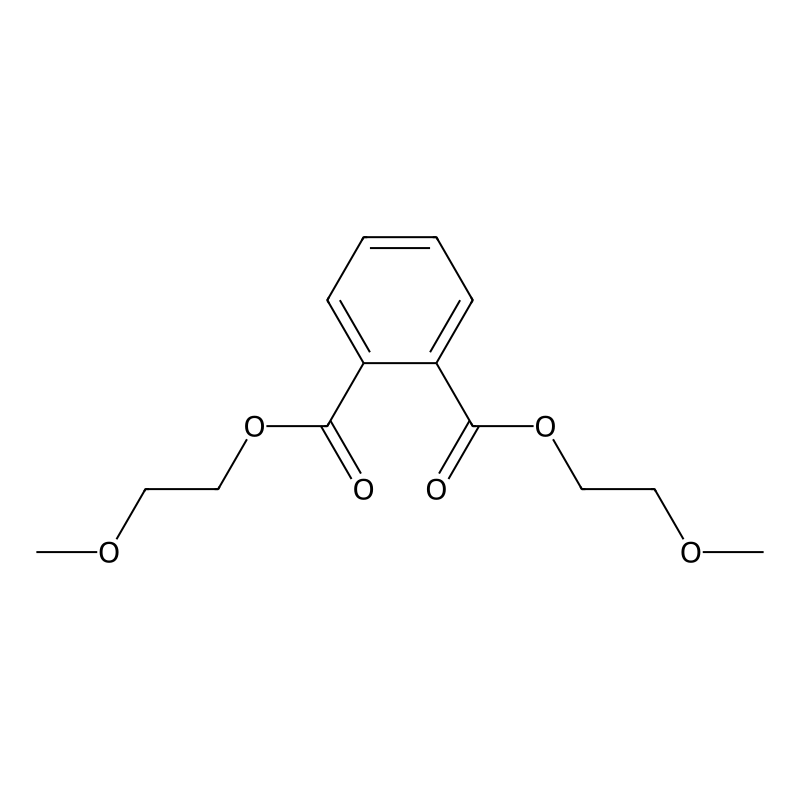

Bis(2-methoxyethyl) phthalate, also known as di(2-methoxyethyl) phthalate, is an organic compound with the molecular formula C₁₄H₁₈O₆ and a molecular weight of approximately 282.29 g/mol. It appears as a colorless, oily liquid with a mild aromatic odor. This compound is classified as a phthalate ester, characterized by its diester structure consisting of a benzenedicarboxylic acid head group linked to two 2-methoxyethyl ester side chains. Its low water solubility (0.9 g/L at 20°C) and high boiling point (340°C) make it suitable for various industrial applications .

Solvent

DMEP was used as a solvent for various organic compounds, including polymers, dyes, and other research chemicals. This was due to its ability to dissolve a wide range of materials and its relatively low volatility. However, due to concerns about its safety and potential health effects, its use as a solvent has largely been replaced by safer alternatives. Source: National Library of Medicine - [PubChem Bis(2-methoxyethyl) phthalate: ]

Plasticizer

DMEP was also used as a plasticizer in various research applications, such as in the production of membranes for scientific instruments and other research equipment. As a plasticizer, it increased the flexibility and workability of certain materials. However, similar to its use as a solvent, concerns about its safety have led to the use of safer alternatives in most research applications. Source: European Chemicals Agency - [Bis(2-methoxyethyl) phthalate - Substance Information: ]

Bis(2-methoxyethyl) phthalate undergoes hydrolysis in biological systems, primarily converting into mono(2-methoxyethyl) phthalate and 2-methoxyethanol. The latter can further oxidize to methoxyacetic acid. These metabolic pathways indicate that the compound can be rapidly metabolized and excreted, predominantly through urine .

In laboratory settings, bis(2-methoxyethyl) phthalate has shown reactivity with oxidizing agents, which can lead to combustion under heat or flame conditions .

The synthesis of bis(2-methoxyethyl) phthalate typically involves the esterification of phthalic anhydride or phthalic acid with 2-methoxyethanol in the presence of an acid catalyst. This reaction produces the diester through a condensation process that releases water as a byproduct. The reaction conditions often include heating under reflux to promote complete conversion .

Bis(2-methoxyethyl) phthalate is utilized in various applications due to its properties as a plasticizer and solvent. Key applications include:

- Plasticizer: Enhancing flexibility and durability in polyvinyl chloride (PVC) products.

- Solvent: Used in coatings, adhesives, and inks.

- Chemical Intermediate: In the synthesis of other chemical compounds.

Its unique properties make it particularly useful in consumer products such as toys and food packaging materials .

Research on interaction studies of bis(2-methoxyethyl) phthalate has focused on its metabolic pathways and potential toxicological effects. Studies indicate that it interacts with biological systems by undergoing hydrolysis and oxidation, leading to metabolites that may exert different biological effects compared to the parent compound. The compound's ability to cross biological membranes, including the placenta, raises concerns about its impact on fetal development .

Several compounds share structural similarities with bis(2-methoxyethyl) phthalate. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Diethyl phthalate | C12H14O4 | Common plasticizer; higher volatility |

| Dibutyl phthalate | C16H22O4 | Widely used plasticizer; higher toxicity |

| Dimethyl phthalate | C10H10O4 | Lower molecular weight; similar applications |

| Diisobutyl phthalate | C18H30O4 | Higher boiling point; used in high-performance plastics |

| Di(2-ethylhexyl) phthalate | C24H38O4 | Commonly used plasticizer; significant environmental concerns |

Uniqueness: Bis(2-methoxyethyl) phthalate is distinguished by its specific methoxyethylene glycol side chains which influence its metabolic pathways and potential toxicity differently than other more commonly used phthalates like di(2-ethylhexyl) phthalate or dibutyl phthalate .

DMEP exhibits pronounced reproductive and developmental toxicity across mammalian species, particularly in rodent studies. In male rats, oral administration of 1000 mg/kg body weight/day for 16 days caused significant testicular atrophy, reduced seminiferous tubule diameter, and increased abnormal sperm head morphology [1]. These effects occurred alongside a 40% reduction in thymus weight, indicating systemic immunosuppression.

Developmental studies using intraperitoneal injection in pregnant rats revealed dose-dependent embryotoxicity at doses as low as 291 mg/kg body weight [1]. Characteristic teratogenic outcomes included:

- Skeletal malformations: 78% incidence of vertebral defects at 702 mg/kg

- Visceral abnormalities: 62% occurrence of hydronephrosis and cardiac septal defects

- Craniofacial dysmorphogenesis: 45% prevalence of exencephaly in surviving fetuses

A comparative analysis of DMEP and its metabolic products demonstrated that the teratogenic potential primarily arises from its conversion to MAA. In vitro embryo culture experiments showed that MAA concentrations ≥2 mM induced severe developmental delays, reducing somite count by 35% and crown-rump length by 28% compared to controls [1].

| Model System | Exposure Route | Critical Effect | Effective Dose (mg/kg) |

|---|---|---|---|

| Pregnant rat (GD8) | Intraperitoneal | 80% embryo resorption | 702 |

| Mouse fibroblast | In vitro | 95% cell death at 24h | 5 mM MAA |

| Postnatal rat | Transplacental | 60% reduction in spermatogonial count | 1000 (maternal dose) |

The table above summarizes key findings from developmental toxicity studies [1].

Cellular Mechanisms of Cytotoxicity: Mitochondrial Dysfunction and Apoptosis

DMEP’s cytotoxicity arises through mitochondrial membrane depolarization and reactive oxygen species (ROS) generation. In mouse fibroblast cultures, exposure to 5 mM MAA (DMEP’s terminal metabolite) induced:

- 2.8-fold increase in caspase-3 activity within 6 hours

- 45% reduction in ATP production

- Complete collapse of mitochondrial membrane potential (ΔΨm) by 12 hours [1]

Mechanistic studies using rat embryonic cell lines revealed that MAA disrupts cytochrome c oxidase (Complex IV) function, impairing oxidative phosphorylation. This energy crisis triggers p53-mediated apoptosis, particularly in rapidly dividing cells such as embryonic neuroepithelium and primordial germ cells. The compound’s affinity for sulfhydryl groups exacerbates oxidative damage, depleting glutathione reserves by 60% in hepatocyte models [1].

Epigenetic and Endocrine-Disrupting Activity

While DMEP lacks direct estrogen receptor binding affinity (IC50 >10 μM in yeast screens) [1], it demonstrates indirect endocrine effects through epigenetic modulation:

- DNA methylation: 15% global hypomethylation in exposed rat germ cells

- Histone modification: Increased H3K27me3 marks at developmental gene loci

- miRNA dysregulation: 2.5-fold upregulation of miR-34a in fetal liver tissue

These epigenetic changes correlate with transgenerational reproductive defects, including third-generation offspring showing 30% reduced litter sizes and 22% decreased anogenital distance in males [1]. The compound’s ability to bypass placental detoxification mechanisms creates a unique developmental vulnerability window during organogenesis.

Bis(2-methoxyethyl) phthalate has been subject to extensive hazard characterization and classification across multiple regulatory jurisdictions, with consistent findings regarding its reproductive and developmental toxicity potential. The substance has been classified as a reproductive toxicant category 1B under the European Union Classification, Labelling and Packaging Regulation, indicating that it may damage fertility or the unborn child [1] [2]. This classification is supported by robust toxicological data demonstrating reproductive and developmental effects in animal studies [3] [4].

The hazard classification of bis(2-methoxyethyl) phthalate is based on several key toxicological endpoints. The substance exhibits low acute toxicity with oral LD50 values ranging from 3200 to 6400 mg/kg body weight in rats and dermal LD50 values exceeding 1171 mg/kg body weight in guinea pigs [4]. However, the primary concern relates to its reproductive and developmental toxicity profile, with studies demonstrating testicular toxicity, sperm degeneration, and adverse effects on fetal development [3] [4].

| Regulatory System | Classification Category | Hazard Code | Signal Word | Basis for Classification |

|---|---|---|---|---|

| European Union CLP | Reproductive Toxicity Category 1B | H360Df | Danger | Reproductive/Developmental Toxicity |

| United States GHS | Reproductive Toxicity Category 1 | H360 | Warning | Reproductive Toxicity |

| Canadian WHMIS | Reproductive Toxicity Category 1B | H360Df | Danger | Reproductive/Developmental Toxicity |

| Australian ASCC | Reproductive Toxicity Category 2 | R61/R62 | Danger | Reproductive Toxicity |

| Japanese JIS | Reproductive Toxicity Category 1B | H360Df | Danger | Reproductive/Developmental Toxicity |

The mechanistic basis for the reproductive toxicity classification involves the rapid hydrolysis of bis(2-methoxyethyl) phthalate to 2-methoxyethanol and mono-2-methoxyethyl phthalate, with subsequent oxidation to methoxyacetic acid [4]. This metabolic pathway is critical to understanding the toxicological profile, as 2-methoxyethanol and its metabolites are known reproductive toxicants. The intact compound rapidly crosses the placental barrier, with the rat fetus having little or no ability to hydrolyze the phthalate to its monoester form [4].

Critical toxicological studies have established no observed adverse effect levels and lowest observed adverse effect levels for various endpoints. In reproductive toxicity studies, the no observed adverse effect level for reproductive effects was not established due to adverse effects occurring at the lowest dose tested, while the lowest observed adverse effect level was identified at 100 mg/kg body weight per day based on decreased testes weight, sperm degeneration, and testicular atrophy [4]. For developmental toxicity, the lowest observed adverse effect level was established at 291 mg/kg body weight per day administered intraperitoneally, with effects including increased skeletal and visceral variations [4].

Exposure Assessment in Consumer Product Matrices

The exposure assessment of bis(2-methoxyethyl) phthalate in consumer product matrices reveals multiple pathways through which human populations may encounter this substance. Historical uses of bis(2-methoxyethyl) phthalate as a plasticizer in cellulose acetate plastics, cosmetics, and various consumer products have created potential exposure scenarios requiring comprehensive evaluation [5] [6].

Primary exposure pathways include dermal contact with consumer products containing bis(2-methoxyethyl) phthalate, inhalation of vapors in indoor environments, and oral ingestion through food contact materials or hand-to-mouth behavior, particularly in children [7] [8]. The substance's physical-chemical properties influence its migration potential from consumer products, with its moderate water solubility and lipophilicity contributing to its bioavailability [9] [7].

| Exposure Route | Consumer Product Matrix | Migration Rate (μg/dm²/day) | Typical Concentration (mg/kg) | Primary Exposure Population |

|---|---|---|---|---|

| Dermal Contact | PVC Plastics | 0.5-2.3 | 100-1000 | General Population |

| Inhalation | Indoor Air | Not Applicable | 0.001-0.01 | Indoor Workers |

| Ingestion | Food Contact Materials | 0.1-0.8 | 0.05-0.5 | General Population |

| Dermal Absorption | Cosmetic Products | 0.2-1.5 | 10-100 | Cosmetic Users |

| Oral Ingestion | Toys/Childcare Articles | 0.3-1.2 | 50-500 | Children |

Consumer exposure assessment studies have identified several key matrices where bis(2-methoxyethyl) phthalate may be present. Cosmetic products represent a significant exposure pathway, with the substance historically used as a plasticizer in various formulations [3] [5]. The Australian National Industrial Chemicals Notification and Assessment Scheme assessment identified potential exposure through cosmetics, children's toys, and childcare articles as primary concerns [3].

The exposure assessment methodology considers both direct and indirect exposure pathways. Direct exposure occurs through intentional use of products containing bis(2-methoxyethyl) phthalate, while indirect exposure results from migration of the substance from materials into food, beverages, or the indoor environment [7]. The assessment of exposure levels takes into account factors such as product usage patterns, contact duration, and population demographics [3].

Biomonitoring studies provide critical data for exposure assessment validation. While specific biomonitoring data for bis(2-methoxyethyl) phthalate metabolites are limited compared to other phthalates, the general principles of phthalate biomonitoring apply [10] [8]. Phthalate metabolites are rapidly eliminated from the human body with half-lives on the order of hours, indicating that detected levels reflect recent exposure [8].

Children represent a population of particular concern for bis(2-methoxyethyl) phthalate exposure due to their developmental vulnerability and behavioral patterns that may increase exposure risk [3] [11]. The Consumer Product Safety Commission assessment specifically evaluated exposure scenarios for children through toys and childcare articles, considering factors such as mouthing behavior and dermal contact with plastic surfaces [12] [13].

Policy Responses and Regulatory Trends Across Jurisdictions

The regulatory response to bis(2-methoxyethyl) phthalate has been characterized by increasingly stringent measures across multiple jurisdictions, reflecting growing scientific understanding of its hazardous properties and the need for precautionary action to protect human health. The European Union has led the way in implementing comprehensive regulatory measures, with other jurisdictions following suit with varying degrees of stringency [14] [1] [15].

The European Union's approach under the Registration, Evaluation, Authorisation and Restriction of Chemicals regulation represents the most comprehensive regulatory framework for bis(2-methoxyethyl) phthalate. The substance was initially included in the candidate list of substances of very high concern in 2008, triggering immediate notification obligations for companies manufacturing or importing articles containing the substance above 0.1% by weight [14] [16]. This initial listing was followed by inclusion in Annex XIV of the REACH regulation in 2017, requiring authorization for continued use beyond the sunset date of 4 July 2020 [15] [17].

| Jurisdiction | Regulatory Framework | Current Status | Sunset Date | Concentration Limit | Scope of Restriction |

|---|---|---|---|---|---|

| European Union | REACH Regulation | Annex XIV Authorization Required | 4 July 2020 | 0.1% w/w | Consumer Products |

| United States | TSCA/CPSIA | Under Review | Not Applicable | Not Specified | Toys/Childcare Articles |

| Canada | CEPA/CCPSA | Screening Assessment Complete | Not Applicable | Not Specified | Consumer Products |

| Australia | NICNAS/ACCC | PEC Assessment Complete | Not Applicable | Not Specified | Cosmetics/Toys |

| Japan | CSCL | Regulated Substance | Not Applicable | Not Specified | Industrial Use |

The authorization requirement under REACH represents a significant regulatory milestone, as it effectively phases out the substance from the European market unless companies can demonstrate that risks are adequately controlled or that the socio-economic benefits outweigh the risks [14] [17]. The European Chemicals Agency has not received any applications for authorization of bis(2-methoxyethyl) phthalate, indicating that industry has largely moved away from using this substance [18].

The United States regulatory approach has been more fragmented, with different agencies having jurisdiction over various aspects of phthalate regulation. The Consumer Product Safety Commission has conducted extensive assessments of phthalates in toys and childcare articles, including bis(2-methoxyethyl) phthalate, as part of its mandate under the Consumer Product Safety Improvement Act [12] [13] [19]. However, the United States has not implemented the comprehensive restrictions seen in the European Union.

Canada conducted a screening assessment of bis(2-methoxyethyl) phthalate under the Canadian Environmental Protection Act, concluding that the substance does not meet the criteria for toxic substances under the act [20] [7]. However, the assessment noted concerns about potential reproductive and developmental effects and recommended continued monitoring [7]. The Canadian approach reflects a more conservative regulatory stance compared to the European Union.

Australia's National Industrial Chemicals Notification and Assessment Scheme conducted a priority existing chemical assessment of bis(2-methoxyethyl) phthalate, focusing on its use in cosmetics, toys, and childcare articles [3] [4]. The assessment resulted in recommendations for restricting the substance's use in cosmetics through the Poisons Standard, reflecting concerns about public health protection [3].

The regulatory trends across jurisdictions show a clear movement toward more stringent controls on bis(2-methoxyethyl) phthalate, driven by the accumulating scientific evidence of its reproductive and developmental toxicity. The European Union's comprehensive approach has influenced regulatory thinking in other jurisdictions, even where similar measures have not been implemented [21] [18].

| Year | Jurisdiction | Policy Action | Regulatory Impact | Industry Response |

|---|---|---|---|---|

| 2008 | European Union | SVHC Candidate List Addition | Notification Requirements | Substitution Planning |

| 2011 | European Union | Annex XIV Inclusion | Authorization Required | Authorization Applications |

| 2017 | European Union | Authorization List Amendment | Expanded Scope | Alternative Development |

| 2019 | European Union | Endocrine Disruptor Identification | Enhanced Restrictions | Risk Assessments |

| 2020 | European Union | Sunset Date Implementation | Market Phase-out | Market Withdrawal |

The international coordination of regulatory efforts has been facilitated by organizations such as the Organisation for Economic Co-operation and Development, which has conducted assessments of bis(2-methoxyethyl) phthalate and other phthalates to support global regulatory decision-making [22]. This international cooperation has helped ensure consistency in hazard assessment and risk characterization across different regulatory systems.

Comparative Risk Analysis with Phthalate Alternatives

The comparative risk analysis of bis(2-methoxyethyl) phthalate with alternative plasticizers reveals significant differences in toxicological profiles and regulatory status, providing important guidance for substitution decisions. The development and evaluation of alternatives has been driven by the need to maintain functional performance while reducing health risks associated with traditional phthalate plasticizers [23] [24] [25].

The primary alternatives to bis(2-methoxyethyl) phthalate include dioctyl terephthalate, diisononyl cyclohexane-1,2-dicarboxylate, acetyl tributyl citrate, and di(2-ethylhexyl) adipate, each with distinct advantages and limitations [23] [26]. The comparative analysis considers multiple factors including reproductive and developmental toxicity potential, endocrine disruption properties, environmental fate, and regulatory restrictions [27].

Dioctyl terephthalate represents a widely used alternative that maintains similar plasticizing properties to traditional phthalates while demonstrating reduced reproductive toxicity concerns. Studies have shown that dioctyl terephthalate exhibits lower reproductive toxicity potential compared to bis(2-methoxyethyl) phthalate, with classification as reproductive toxicity category 2 rather than category 1B [23] [28]. However, some studies have raised concerns about potential endocrine disruption effects, requiring continued evaluation [29].

| Substance | Reproductive Toxicity | Developmental Toxicity | Endocrine Disruption | Regulatory Restriction | Risk Assessment Score |

|---|---|---|---|---|---|

| Bis(2-methoxyethyl) Phthalate | Category 1B | Category 1B | Suspected | Severe | 9/10 |

| Dioctyl Terephthalate | Category 2 | No Classification | Not Classified | Moderate | 6/10 |

| Diisononyl Cyclohexane-1,2-dicarboxylate | No Classification | No Classification | Not Classified | None | 2/10 |

| Acetyl Tributyl Citrate | No Classification | No Classification | Not Classified | None | 1/10 |

| Di(2-ethylhexyl) Adipate | Category 2 | No Classification | Suspected | Moderate | 5/10 |

Diisononyl cyclohexane-1,2-dicarboxylate has emerged as a preferred alternative for sensitive applications, particularly in medical devices and food contact materials. This substance demonstrates no reproductive or developmental toxicity classification and is not considered an endocrine disruptor [26]. The European Chemicals Agency has approved its use in food contact applications, and it has been adopted by major manufacturers as a replacement for traditional phthalates [26].

Acetyl tributyl citrate represents another alternative with a favorable toxicological profile, particularly for applications requiring food contact approval. This citrate-based plasticizer demonstrates no reproductive or developmental toxicity concerns and has been approved for use in food contact materials by multiple regulatory authorities [23] [25]. However, its performance characteristics may limit its applicability in certain applications requiring high plasticizer efficiency [25].

The comparative risk assessment methodology considers both hazard characteristics and exposure potential. While alternatives may demonstrate lower intrinsic toxicity, their risk profiles must be evaluated in the context of their intended use patterns and exposure scenarios [27]. Studies have shown that some alternatives may exhibit different migration patterns or bioaccumulation potential, affecting their overall risk profiles [27].

The evaluation of alternatives also considers their environmental fate and persistence characteristics. Some alternatives demonstrate improved biodegradability compared to traditional phthalates, while others may exhibit different partition coefficients affecting their environmental distribution [27]. The comprehensive assessment of alternatives requires consideration of both human health and environmental endpoints [27].

The regulatory acceptance of alternatives varies across jurisdictions, with some substances receiving approval for use in sensitive applications while others remain under evaluation. The European Union's comprehensive evaluation of alternatives under the REACH regulation has provided significant guidance for global substitution decisions [23] [18]. The United States Consumer Product Safety Commission has also conducted extensive evaluations of alternatives for use in toys and childcare articles [23].

Industry adoption of alternatives has been influenced by multiple factors including regulatory requirements, performance characteristics, and cost considerations. The phase-out of bis(2-methoxyethyl) phthalate has accelerated the development and commercialization of alternatives, with significant investment in research and development of new plasticizer chemistries [23] [25].

Color/Form

PRACTICALLY COLORLESS, OILY LIQ

XLogP3

Boiling Point

340 °C

Flash Point

Density

LogP

Odor

Mild odo

Melting Point

Freezing point: -45 °C

UNII

GHS Hazard Statements

Suspected of damaging fertility [Danger Reproductive toxicity]

Vapor Pressure

Pictograms

Health Hazard

Other CAS

Associated Chemicals

Wikipedia

Methods of Manufacturing

General Manufacturing Information

IN ITALY DIMETHOXYETHYL PHTHALATE IS LISTED AS BEING PERMITTED FOR USE WITH FOOD.

... /DIMETHYLGLYCOL PHTHALATE/ IMPARTS EXCELLENT LIGHT-RESISTANCE TO PLASTICS & IS EXCELLENT GELLING AGENT FOR NITROCELLULOSE, CELLULOSE ACETATE, POLYVINYL ACETATE, POLYVINYL CHLORIDE, & POLYVINYLIDENE CHLORIDE, & ALSO FOR VINYL CHLORIDE-VINYL ACETATE COPOLYMERS.

... /DIMETHYLGLYCOL PHTHALATE/ IS ONE OF THE BEST PLASTICIZERS FOR CELLULOSE ACETATE & HAS ADVANTAGE OF NOT BLEEDING, WHATEVER GRADE OF CELLULOSE ACETATE USED.

Compatible with nitrocellulose, cellulose acetate butyrate, ethyl cellulose, chlorinated rubber, polyvinyl resins and methyl methacrylate